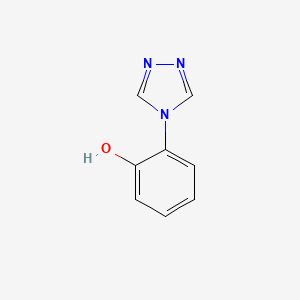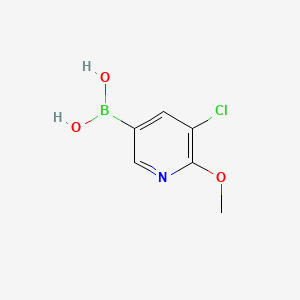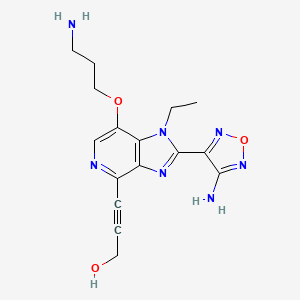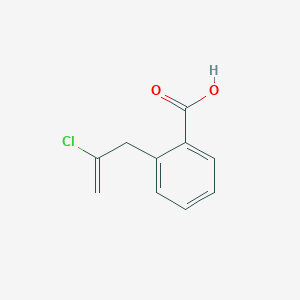
2-(4H-1,2,4-triazol-4-yl)phenol
Übersicht
Beschreibung
“2-(4H-1,2,4-triazol-4-yl)phenol” is an organic compound with the empirical formula C8H7N3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “2-(4H-1,2,4-triazol-4-yl)phenol” can be represented by the SMILES stringOc1ccccc1-n2cnnc2 . The InChI key for this compound is HSPIZLVRFRBKNF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“2-(4H-1,2,4-triazol-4-yl)phenol” is a solid substance . Its molecular weight is 161.16 . The compound’s storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
1. Anticancer Agents
- Application Summary : 1,2,4-triazole derivatives, including 2-(4H-1,2,4-triazol-4-yl)phenol, have been synthesized and evaluated as potential anticancer agents .
- Methods of Application : The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis. Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .
- Results : Compounds showed promising cytotoxic activity lower than 12 μM against Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
2. Antibacterial Agents
- Application Summary : Compounds containing the 1,2,4-triazole ring, such as 2-(4H-1,2,4-triazol-4-yl)phenol, have been identified as important antibacterial agents .
- Methods of Application : The compounds were synthesized and their antibacterial activity was evaluated .
- Results : The research proved significant antibacterial activity of this heterocyclic core .
3. Antibiotics and Pesticide Identification
- Application Summary : Coordination polymers based on 2-(4H-1,2,4-triazol-4-yl)phenol have been used for the identification of antibiotics and pesticides .
- Methods of Application : The compounds were synthesized and their ability to recognize antibiotics and pesticides was evaluated .
- Results : The coordination polymer exhibits high sensibility and low detection limit in the recognition of antibiotics and pesticide .
4. Structural Optimization Platform
- Application Summary : 1,2,4-triazole benzoic acid hybrids, including 2-(4H-1,2,4-triazol-4-yl)phenol, can be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
- Methods of Application : The compounds were synthesized and their anticancer activity was evaluated .
- Results : The research indicated that these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
5. Antifungal Agents
- Application Summary : Many 1,2,4-triazole-based derivatives, including 2-(4H-1,2,4-triazol-4-yl)phenol, have emerged as commercial agents, including therapeutic fungicides Fluconazole and Albaconazole .
- Methods of Application : The compounds were synthesized and their antifungal activity was evaluated .
- Results : The research proved significant antifungal activity of this heterocyclic core .
6. Antiviral Agents
- Application Summary : Triazole-based derivatives, such as 2-(4H-1,2,4-triazol-4-yl)phenol, have been used in the synthesis of viricide Ribavirin .
- Methods of Application : The compounds were synthesized and their antiviral activity was evaluated .
- Results : The research indicated that these compounds could be used in the synthesis of effective antiviral agents .
7. Anti-Inflammatory Agents
- Application Summary : 1,2,4-triazole derivatives, including 2-(4H-1,2,4-triazol-4-yl)phenol, have been found to possess anti-inflammatory properties .
- Methods of Application : The compounds were synthesized and their anti-inflammatory activity was evaluated .
- Results : The research indicated that these compounds could be used in the synthesis of effective anti-inflammatory agents .
8. Antidepressant Agents
- Application Summary : 1,2,4-triazole derivatives, such as 2-(4H-1,2,4-triazol-4-yl)phenol, have been used in the synthesis of antidepressant drugs .
- Methods of Application : The compounds were synthesized and their antidepressant activity was evaluated .
- Results : The research indicated that these compounds could be used in the synthesis of effective antidepressant agents .
Eigenschaften
IUPAC Name |
2-(1,2,4-triazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-4-2-1-3-7(8)11-5-9-10-6-11/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPIZLVRFRBKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649926 | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4H-1,2,4-triazol-4-yl)phenol | |
CAS RN |
889129-51-5 | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX](/img/structure/B1593255.png)





![6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1593263.png)





